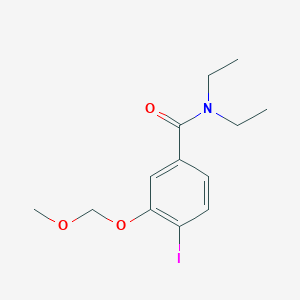

N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide

Description

N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide is a substituted benzamide featuring a benzamide core with N,N-diethyl groups, a 4-iodo substituent, and a 2-(methoxy-methoxy) moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to halogenated aromatics.

Properties

Molecular Formula |

C13H18INO3 |

|---|---|

Molecular Weight |

363.19 g/mol |

IUPAC Name |

N,N-diethyl-4-iodo-3-(methoxymethoxy)benzamide |

InChI |

InChI=1S/C13H18INO3/c1-4-15(5-2)13(16)10-6-7-11(14)12(8-10)18-9-17-3/h6-8H,4-5,9H2,1-3H3 |

InChI Key |

BNFRJOCLPZSUIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCOC |

Origin of Product |

United States |

Preparation Methods

Iodination

The first step involves the iodination of a suitable benzamide derivative. This can be achieved through electrophilic aromatic substitution using iodine or an iodine source in the presence of a Lewis acid catalyst (e.g., FeCl₃). The reaction conditions typically include:

- Temperature : Room temperature to moderate heating.

- Solvent : Common solvents include dichloromethane or acetonitrile.

Methoxylation

Following iodination, the next step is the introduction of two methoxy groups at the 2-position of the benzamide:

- Reagents : Dimethyl sulfate or methyl iodide can be used in conjunction with a base like potassium carbonate to facilitate nucleophilic substitution.

- Conditions : The reaction is usually performed in an organic solvent such as acetone or DMF under reflux conditions.

Formation of Benzamide

After methoxylation, the final step involves converting the intermediate into this compound:

- Reagents : Diethylamine and coupling agents (e.g., EDC or DIC) are used to form the amide bond.

- Conditions : The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Purification Techniques

Purification is critical to obtain high-purity products. Common techniques include:

- Column Chromatography : Using silica gel with a suitable eluent (e.g., hexane/ethyl acetate) to separate unreacted starting materials and by-products.

| Technique | Description | Efficiency |

|---|---|---|

| Column Chromatography | Standard method for purification | High |

| Recrystallization | Used for final purification of solid products | Moderate |

Yield and Characterization

The overall yield of this compound can vary based on reaction conditions and purification methods. Typical yields range from 60% to 85% after optimization.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structure and purity.

- High Performance Liquid Chromatography (HPLC) : To assess purity quantitatively.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the para position undergoes nucleophilic substitution due to activation by the ortho-nitro-like electronic environment created by adjacent methoxy groups . This reactivity is critical for further functionalization in pharmaceutical synthesis.

Mechanistic Insight :

-

The methoxy-methoxy group at position 2 donates electron density via resonance, stabilizing the Meisenheimer intermediate during NAS .

-

Iodine’s leaving-group ability is enhanced by the electron-withdrawing nature of the amide group at position 1 .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Key Considerations :

-

Steric hindrance from the diethylamide group may reduce coupling efficiency compared to simpler aryl iodides .

-

Methoxy-methoxy groups remain stable under typical coupling conditions (e.g., 80–100°C in THF) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring is susceptible to electrophilic attack, though iodine’s deactivating influence limits reactivity.

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Meta to iodine | 3-Nitro derivative |

| Br₂/FeBr₃ | CH₂Cl₂, RT | Ortho to methoxy-methoxy | 5-Bromo derivative |

Regioselectivity :

-

Nitration occurs meta to iodine due to its deactivating effect .

-

Bromination favors the ortho position relative to the strongly activating methoxy-methoxy group .

Amide Hydrolysis

Under strongly acidic (HCl, 110°C) or basic (NaOH, EtOH reflux) conditions, the amide bond hydrolyzes to yield 4-iodo-2-(methoxy-methoxy)-benzoic acid. This reaction is rarely utilized due to the compound’s primary role as a synthetic intermediate .

Methoxy-Methoxy Deprotection

The methoxy-methoxy group can be cleaved using BBr₃ in CH₂Cl₂ (-78°C to RT), generating a diol intermediate. This transformation is critical for accessing hydroxylated derivatives.

Reductive Deiodination

Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the iodine atom, yielding N,N-diethyl-2-(methoxy-methoxy)-benzamide. This pathway is less common but relevant in dehalogenation studies .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide may act as effective inhibitors of the MEK pathway, which is crucial in the treatment of viral infections. Specifically, MEK inhibitors have been shown to prevent or treat diseases such as HIV and other viral infections by modulating cellular responses to viral replication .

Cancer Treatment

The compound's structural characteristics suggest potential use in cancer therapies. It has been associated with the inhibition of pathways involved in tumor progression and inflammation, making it a candidate for further exploration in oncological studies .

Catalysis

This compound can serve as a ligand in transition metal catalysis. Its unique structure allows it to stabilize metal complexes, enhancing their catalytic efficiency in various organic reactions .

Synthesis of Advanced Materials

The compound's reactivity can be harnessed for synthesizing advanced materials, including polymers and nanomaterials. Its ability to participate in cross-coupling reactions makes it valuable for developing novel materials with tailored properties .

Case Studies

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide would depend on its specific application. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Substituent Effects: Halogen vs. Hydroxyl Groups

Comparison Compound : N,N-Diethyl-4-hydroxybenzamide (5d)

- Structural Differences : Replaces the 4-iodo and 2-(methoxy-methoxy) groups with a 4-hydroxyl group.

- Impact on Properties :

- Polarity : The hydroxyl group increases polarity, reducing lipid solubility compared to the iodine and methoxy-methoxy substituents.

- Synthetic Routes : Synthesized via palladium-catalyzed hydroxylation of 4-bromo-N,N-diethylbenzamide (89% yield), suggesting iodination could follow analogous pathways .

N-Substituent Variations: Diethyl vs. Cyclic Amines

Comparison Compound: cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2, 55)

- Structural Differences : Features a pyrrolidine ring at the N-position instead of diethyl groups.

- Biological Activity : The cyclic amine enhances neuroleptic potency (408× more active than metoclopramide) due to improved receptor binding .

- Pharmacokinetics : Bulky N-substituents like pyrrolidine may reduce blood-brain barrier permeability compared to the smaller diethyl groups in the target compound.

Halogen Comparison: Iodo vs. Bromo Derivatives

Comparison Compound : 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structural Differences : Substitutes iodine with bromine at the 4-position.

- Electronic and Steric Effects :

Ether Substituents: Methoxy-Methoxy vs. Simple Methoxy

Comparison Compound: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide

- Structural Differences: Replaces the 2-(methoxy-methoxy) group with a simple methoxy and adds a thienopyrimidinyl heterocycle.

- Metabolic Stability: The trifluoromethyl group in the analog enhances metabolic resistance, whereas the iodine in the target compound may confer radiolabeling utility .

Biological Activity

N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with specific substitutions that may influence its biological activity. The presence of iodine and methoxy groups can enhance lipophilicity and potentially affect interactions with biological targets.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, which is crucial for cancer treatment.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

These values indicate that this compound exhibits significant potency, particularly against the MCF-7 breast cancer cell line.

The mechanism by which this compound exerts its biological effects may involve inhibition of specific kinases involved in cell signaling pathways. For instance, compounds with similar structures have been shown to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which plays a critical role in cell proliferation and survival.

Key Findings on Mechanism:

- Inhibition of MAP Kinase Signaling : The compound may disrupt the Ras-Raf-MEK-MAP kinase signaling cascade, leading to decreased proliferation of cancer cells.

- Selectivity : Some derivatives exhibit selective activity against specific cancer types, suggesting that structural modifications can enhance targeted therapeutic effects .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : A study demonstrated that the compound significantly reduced cell viability in MCF-7 cells, with an IC50 value of 1.2 µM, indicating strong antiproliferative activity .

- Mechanistic Insights : Research indicated that the compound's action involves oxidative stress modulation and apoptosis induction in cancer cells, contributing to its therapeutic potential .

- Comparative Analysis : When compared to standard chemotherapeutics like doxorubicin and etoposide, this compound showed comparable or superior efficacy against certain cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide?

Methodological Answer: The compound can be synthesized via a Mitsunobu reaction using N,N-diethylamide as a directing group. Key steps include:

- Coupling 4-iodo-2-(methoxy-methoxy)benzoic acid with N,N-diethylamine using DCC/HOBt as coupling reagents to activate the carboxylic acid .

- Optimizing solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (e.g., 1.2:1.0 acid-to-amine ratio).

- Purification via acid-base extraction (1 M NaOH) to remove azodicarboxylate byproducts, followed by column chromatography (hexane/ethyl acetate) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of diethyl groups (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.6 ppm for CH2), methoxy-methoxy substituents (δ ~3.8–4.0 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .

- IR Spectroscopy : Identify amide C=O stretching (~1640–1680 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination or methoxy-methoxy substitution be addressed?

Methodological Answer:

- Use directed ortho-metalation (DoM) strategies: The N,N-diethylamide group directs electrophilic iodination to the para position via coordination with Li+ ions .

- For methoxy-methoxy installation, employ selective protection/deprotection : Temporarily mask reactive hydroxyl groups with TBS or acetyl protecting agents before introducing the methoxy-methoxy moiety .

Q. What crystallographic methods resolve structural ambiguities in benzamide derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Refine dihedral angles between aromatic rings and amide planes (e.g., ~26–28°) using SHELX software .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H···O, N–H···O) that stabilize crystal packing .

- Torsion angle validation : Compare experimental O–N–C–C angles (e.g., 17.1°) with DFT-calculated values to confirm substituent coplanarity .

Q. How can fluorescence properties of benzamide derivatives be optimized for imaging applications?

Methodological Answer:

- Solvent and pH screening : Maximize fluorescence intensity in polar aprotic solvents (e.g., DMSO) at pH 5–7 .

- Binding constant determination : Use Stern-Volmer plots to quantify interactions with biomolecules (e.g., KD ≈ 10³–10⁴ M⁻¹) .

- Thermal stability testing : Confirm fluorescence stability at 25°C over 24 hours (RSD < 2%) .

| Parameter | Optimal Value | Method | Reference |

|---|---|---|---|

| λex/λem | 340/380 nm | Spectrofluorometry | |

| LOD/LOQ | 0.269/0.898 mg·L⁻¹ | Calibration curve | |

| RSD% | 1.36% | Reproducibility testing |

Q. What catalytic systems enable functionalization of this compound?

Methodological Answer:

- Ruthenium-catalyzed cyclization : React with allylic alcohols (e.g., allyl acetate) in the presence of [RuCl2(p-cymene)]2 and AgSbF6 to form isoindolinones .

- Mechanistic insights : Monitor β-hydride elimination vs. enolization pathways using acetic acid (3.0 equiv.) to stabilize intermediates .

- Yield optimization : Achieve >80% conversion at 110°C for 16 hours under inert conditions .

Data Analysis & Contradictions

Q. How should researchers reconcile discrepancies in reported fluorescence intensities for benzamide derivatives?

Methodological Answer:

- Control for solvent polarity : Polar solvents (e.g., methanol) may quench fluorescence via hydrogen bonding, while non-polar solvents (e.g., toluene) enhance quantum yield .

- Validate instrument calibration : Use standard fluorophores (e.g., quinine sulfate) to normalize intensity measurements across studies .

Q. What statistical approaches are recommended for analyzing biological activity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.